
Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
説明
Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18FNO4 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . The compound contains a tert-butyl group, a fluoro group, and two hydroxy groups attached to the piperidine ring, as well as a carboxylate group .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate is characterized by a six-membered piperidine ring, with a fluorine atom and two hydroxyl groups attached to the carbon atoms of the ring . The carboxylate group is attached to the nitrogen atom of the piperidine ring, and the tert-butyl group is attached to the carboxylate group .
科学的研究の応用
Drug Discovery and Development
Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate: is a valuable compound in the field of drug discovery. Its structure is conducive to modification, allowing chemists to append various functional groups to create new molecules with potential therapeutic effects. The presence of fluorine atoms can significantly influence the biological activity of the compound, making it a candidate for the development of drugs with enhanced efficacy and selectivity .
Synthesis of Bioactive Molecules
This compound serves as a precursor in the synthesis of bioactive molecules. Its dihydroxypiperidine core is a common motif in many natural products and pharmaceuticals. Researchers can leverage this core to synthesize complex molecules that may exhibit anticancer, anti-inflammatory, or neuroprotective properties .
Material Science
In material science, Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate can be used to create novel polymers or coatings. The fluorine atoms could impart materials with unique characteristics such as resistance to solvents, oils, and other chemicals .
Analytical Chemistry
The compound’s distinct chemical structure makes it suitable for use as a standard or reference material in chromatographic analysis. It can help in the calibration of instruments or in the development of new analytical methods for detecting similar compounds in complex mixtures .
Chemical Synthesis
It is a versatile building block in organic synthesis. Chemists can utilize it to construct a wide variety of cyclic and acyclic compounds, which can be further used in various chemical reactions and processes .
Pharmacological Research
Due to its potential biological activity, this compound can be used in pharmacological research to study its interaction with various enzymes, receptors, and other biological targets. This can lead to the discovery of new drug mechanisms and therapeutic approaches .
作用機序
特性
IUPAC Name |
tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-10(14,15)7(11)6-12/h7,14-15H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGJBCDWYNSTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tert-butyl 4-[(2-chloro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1375295.png)
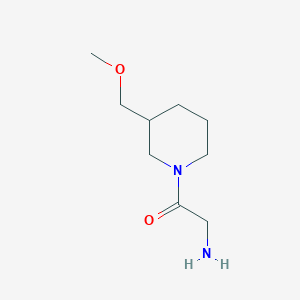
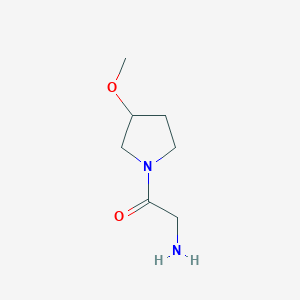
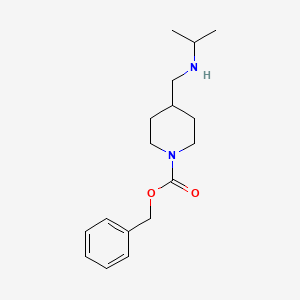

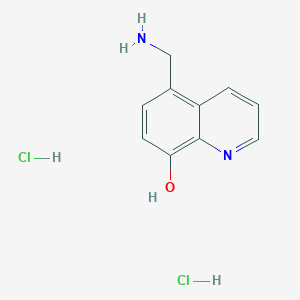
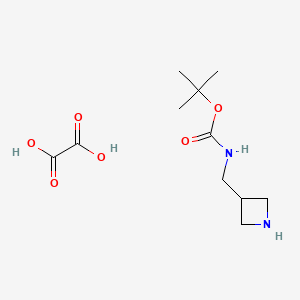
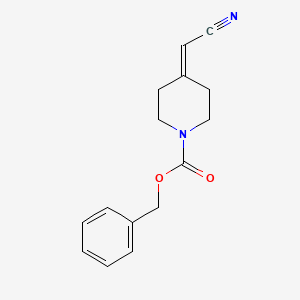


![tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B1375313.png)